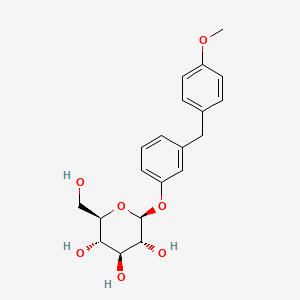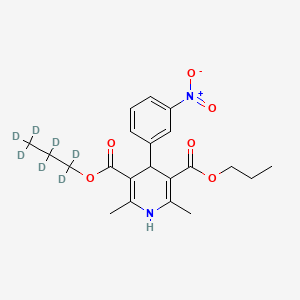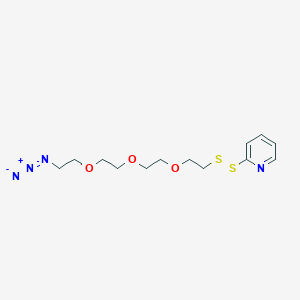
L-Histidine-d5 (hydrochloride hydrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Histidine-d5 (hydrochloride hydrate) is a deuterium-labeled version of L-Histidine hydrochloride hydrate. It is an endogenous metabolite and is used primarily in scientific research. The deuterium labeling makes it particularly useful in studies involving metabolic pathways and pharmacokinetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of L-Histidine-d5 (hydrochloride hydrate) typically involves the deuteration of L-Histidine hydrochloride hydrate. The process begins with the mixing of L-Histidine and deuterium oxide (D2O) in a controlled environment. The mixture is then subjected to a series of reactions to replace the hydrogen atoms with deuterium atoms. The final product is purified through crystallization and other purification techniques .
Industrial Production Methods
Industrial production of L-Histidine-d5 (hydrochloride hydrate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the final product meets the required standards for scientific research .
Analyse Des Réactions Chimiques
Types of Reactions
L-Histidine-d5 (hydrochloride hydrate) undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, L-Histidine-d5 can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert L-Histidine-d5 into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted histidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like ammonia and amines are used in substitution reactions.
Major Products
The major products formed from these reactions include imidazole derivatives, amine derivatives, and various substituted histidine compounds .
Applications De Recherche Scientifique
L-Histidine-d5 (hydrochloride hydrate) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of histidine metabolism.
Biology: Helps in studying protein synthesis and enzyme functions.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Employed in the development of new pharmaceuticals and in quality control processes.
Mécanisme D'action
The mechanism of action of L-Histidine-d5 (hydrochloride hydrate) involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms replace hydrogen atoms, allowing researchers to track the compound through various biochemical processes. This helps in understanding the molecular targets and pathways involved in histidine metabolism .
Comparaison Avec Des Composés Similaires
L-Histidine-d5 (hydrochloride hydrate) is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:
L-Histidine hydrochloride hydrate: The non-deuterated version, commonly used in biochemical studies.
L-Histidine methyl ester hydrochloride: Used in peptide synthesis and as a substrate in enzyme studies.
N-Acetyl-L-Histidine: Utilized in studies involving brain metabolism and neurochemistry.
L-Histidine-d5 (hydrochloride hydrate) stands out due to its enhanced stability and the ability to provide more detailed insights into metabolic processes compared to its non-deuterated counterparts .
Propriétés
Formule moléculaire |
C6H12ClN3O3 |
|---|---|
Poids moléculaire |
214.66 g/mol |
Nom IUPAC |
(2S)-2-amino-2,3,3-trideuterio-3-(2,4-dideuterio-1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1/i1D2,2D,3D,5D;; |
Clé InChI |
CMXXUDSWGMGYLZ-QGRMNJNTSA-N |
SMILES isomérique |
[2H]C1=C(NC(=N1)[2H])C([2H])([2H])[C@@]([2H])(C(=O)O)N.O.Cl |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)O)N.O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


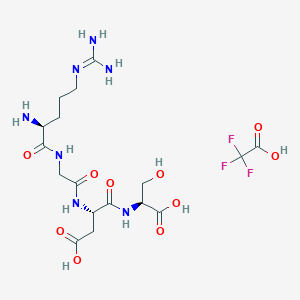
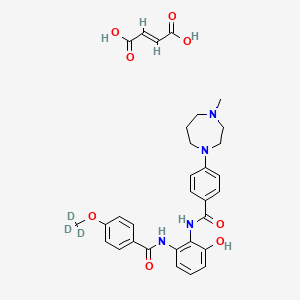
![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-methoxyoxolan-2-one](/img/structure/B12426053.png)
![(1,1,1-trifluoro-2-methylpropan-2-yl) N-[(1S,4R,6S,7Z,11R,13R,14S,18R)-13-ethyl-18-[7-fluoro-6-(trideuteriomethoxy)isoquinolin-1-yl]oxy-11-methyl-4-[(1-methylcyclopropyl)sulfonylcarbamoyl]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B12426057.png)

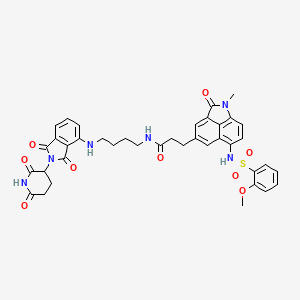
![2-[(E,3E)-3-(3,3-dimethyl-1-tetradecylindol-2-ylidene)prop-1-enyl]-1-docosyl-3,3-dimethylindol-1-ium;iodide](/img/structure/B12426064.png)


